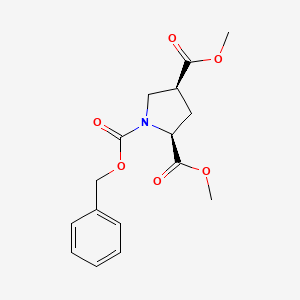

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

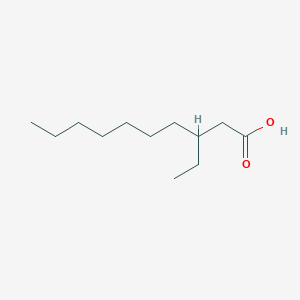

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate, also known as (2S,4S)-1-benzyl-2,4-dimethylpyrrolidine-1,2,4-tricarboxylic acid, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies for its ability to act as a catalyst in organic synthesis, as well as for its unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate serves as a versatile intermediate in organic synthesis, demonstrating the compound's pivotal role in developing new chemical entities with potential pharmacological activities. For example, a study by Kubyshkin et al. (2009) outlines the synthesis of a conformationally rigid analogue of 2-amino adipic acid, showcasing the chemical's utility in generating complex molecular architectures. This synthesis involves key steps such as alkylation-cyclization, highlighting the compound's adaptability in forming rigid molecular skeletons for further chemical exploration (Kubyshkin et al., 2009).

Diastereoselectivity in Cyclization

The compound's utility extends to studies on diastereoselectivity, as illustrated by Crich and Ranganathan (2002), who explored the cyclization of alkene radical cations under non-oxidizing conditions. This research highlights the compound's relevance in understanding stereochemical outcomes in radical-mediated cyclization reactions, providing valuable insights into synthetic strategy optimization for producing pyrrolidines with controlled stereochemistry (Crich & Ranganathan, 2002).

Formation of Heterocyclic Systems

Further demonstrating the compound's versatility, Uršič et al. (2008) reported on transformations leading to the formation of highly substituted pyridine, N-aminopyridine, and pyrrole derivatives. This study signifies the compound's utility in synthesizing diverse heterocyclic systems, pivotal in drug discovery and materials science, by choosing appropriate ester groups to drive reaction pathways towards desired heterocycles (Uršič et al., 2008).

Inhibition of Cholinesterases

On a pharmacological note, Pizova et al. (2017) synthesized a series of compounds from benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research underscores the compound's potential as a scaffold for developing inhibitors against enzymes implicated in neurodegenerative diseases, showcasing a direct link between chemical synthesis and therapeutic application (Pizova et al., 2017).

Propiedades

IUPAC Name |

1-O-benzyl 2-O,4-O-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6/c1-21-14(18)12-8-13(15(19)22-2)17(9-12)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLKUGOZEYYCCP-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)